molecular formula C12H8BrN3 B14866410 6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile

6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14866410
M. Wt: 274.12 g/mol
InChI Key: RBPFOJPAJZCDTB-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a bromophenyl group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically includes the preparation of the boronic acid derivative and the bromophenyl precursor, followed by the coupling reaction under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Reactants in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, a methyl group, and a carbonitrile group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-(3-bromophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8BrN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3

InChI Key

RBPFOJPAJZCDTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC(=CC=C2)Br)C#N

Origin of Product

United States

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